1-bromo-4-((3-methoxypropyl)sulfonyl)benzene
Overview
Description
“1-Bromo-4-(3-methoxypropylsulfonyl)benzene” is a complex organic compound. It contains a benzene ring, which is a cyclic compound with 6 carbon atoms and has alternating double and single bonds. It also has a bromine atom (Br), a methoxy group (-OCH3), and a propylsulfonyl group (-CH2CH2CH2SO2-) attached to the benzene ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the benzene ring, the introduction of the bromine atom, and the addition of the methoxy and propylsulfonyl groups . The exact methods would depend on the starting materials and the specific conditions required for each reaction.Molecular Structure Analysis
The molecular structure of this compound would be based on the benzene ring, with the bromine atom and the methoxy and propylsulfonyl groups attached at specific positions . The exact structure would need to be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Chemical Reactions Analysis
This compound, like other benzene derivatives, could undergo various types of reactions, including electrophilic aromatic substitution and nucleophilic substitution . The presence of the bromine atom and the methoxy and propylsulfonyl groups would influence the reactivity of the benzene ring and the types of reactions it can undergo.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be influenced by the presence of the benzene ring and the attached groups . These properties could be determined using various experimental techniques.Scientific Research Applications
Sulfonyl Benzene Derivatives in Supramolecular Chemistry
Sulfonyl benzene derivatives, such as Benzene-1,3,5-tricarboxamide, play a pivotal role in supramolecular chemistry. Their simple structure, combined with a detailed understanding of their supramolecular self-assembly behavior, enables their utilization in applications ranging from nanotechnology to polymer processing and biomedical applications. The self-assembly into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding and their multivalent nature drives applications in the biomedical field, promising a bright future for these versatile, supramolecular building blocks (Cantekin, de Greef, & Palmans, 2012).
Atmospheric Reactivity and Environmental Impact
The atmospheric reactivity of methoxyphenols, which share a methoxy group similarity with the query compound, has been extensively reviewed, focusing on their reactions in the gas-phase, particle-phase, and aqueous-phase, including secondary organic aerosol (SOA) formation. The study emphasizes the kinetics, mechanisms, and SOA formation of methoxyphenols, highlighting the importance of understanding these compounds' environmental impact and their degradation pathways (Liu, Chen, & Chen, 2022).
Brominated Flame Retardants
Research on novel brominated flame retardants (NBFRs), including those structurally related to the query compound, discusses their occurrence in indoor air, dust, consumer goods, and food. This review highlights the need for more research on their occurrence, environmental fate, and toxicity, pointing out large knowledge gaps in understanding the full impact of these compounds on health and the environment (Zuiderveen, Slootweg, & de Boer, 2020).
Synthesis and Application in Organic Chemistry
The synthesis and application of bromo-biphenyl compounds, closely related to the sulfonyl benzene derivatives, have been explored for their key intermediate roles in manufacturing various pharmaceuticals and chemicals. These studies provide insights into practical, scalable synthesis methods that can be applied to similar compounds for industrial and research purposes (Qiu et al., 2009).
Mechanism of Action
Target of Action
The primary target of 1-Bromo-4-(3-methoxypropylsulfonyl)benzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .
Mode of Action
The compound interacts with its target through a process known as electrophilic aromatic substitution . This process involves two steps :
- Step 1 : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
- Step 2 : A proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom on the aromatic ring with an electrophile . The downstream effects of this pathway include the formation of a substituted benzene ring .
Result of Action
The result of the compound’s action is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution pathway, where a hydrogen atom on the benzene ring is replaced by an electrophile .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-bromo-4-(3-methoxypropylsulfonyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO3S/c1-14-7-2-8-15(12,13)10-5-3-9(11)4-6-10/h3-6H,2,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRFMJYOARYANS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCS(=O)(=O)C1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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